Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-

depside synthesis protecting group comparison solid-phase coupling yield

Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 95586-53-1 for the (2R)-enantiomer) is a tetrahydropyranyl (THP)-protected chiral α-hydroxy acid. It serves as a masked lactic acid building block in solid-phase synthesis of depsides and depsipeptides, enabling automated chain assembly with an average coupling yield of 95–97% per cycle.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Cat. No. B12292652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1CCCCO1
InChIInChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyCEFRORNCZFPJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanoic Acid, 2-[(Tetrahydro-2H-Pyran-2-yl)oxy]- (THP-Lactic Acid): Core Identity and Procurement-Relevant Profile


Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 95586-53-1 for the (2R)-enantiomer) is a tetrahydropyranyl (THP)-protected chiral α-hydroxy acid. It serves as a masked lactic acid building block in solid-phase synthesis of depsides and depsipeptides, enabling automated chain assembly with an average coupling yield of 95–97% per cycle [1]. The compound's defining structural feature is the acid-labile THP ether, which protects the α-hydroxyl group during ester bond formation and is selectively removed under mild acidic conditions (p-TsOH in CH₂Cl₂/MeOH) without racemization of the chiral center [1].

Why Generic Substitution of Propanoic Acid, 2-[(Tetrahydro-2H-Pyran-2-yl)oxy]- Fails: Protecting Group Criticality in Depside Assembly


Substituting the THP protecting group of propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- with alternative α-hydroxy protecting groups such as TBDMS or Fmoc is not functionally equivalent. Systematic solution-phase model studies show that TBDMS-protected mandelic acid (a structural surrogate) yields only 38% of the desired didepside coupling product and generates substantial side products, while Fmoc protection induces racemization at the chiral α-carbon during base-mediated deprotection [1]. In contrast, the THP group provides orthogonal acid-labile protection that is stable to the DIC/DMAP coupling conditions and avoids both premature deprotection and stereochemical erosion, establishing it as the protecting group of choice for automated solid-phase depside synthesis [1].

Quantitative Differentiation Evidence for Propanoic Acid, 2-[(Tetrahydro-2H-Pyran-2-yl)oxy]-: Head-to-Head Protecting Group Comparisons


THP vs. TBDMS Protection: Coupling Efficiency in Depside Bond Formation

In a direct solution-phase model, TBDMS-protected L-mandelic acid (5a) coupled with L-mandelic acid methyl ester (8a) under DIC/DMAP conditions gave only 38% isolated yield of the desired didepside 9, accompanied by 17% tridepside 10, 4% tetradepside 12, and N-acylurea side products 11 and 13, indicating premature loss of the TBDMS group [1]. In contrast, the THP-protected analog (7a) under identical coupling conditions showed no undesired deprotection or racemization [1]. On solid phase, THP-protected α-hydroxy acids achieved an average depside coupling yield of 95–97% per cycle [1].

depside synthesis protecting group comparison solid-phase coupling yield

THP vs. Fmoc Protection: Stereochemical Integrity During Deprotection

Fmoc protection of α-hydroxy acids, while widely used for amines, caused racemization at the chiral α-carbon during piperidine-mediated deprotection. In a tridepside model (16a), Fmoc deprotection produced two diastereomeric products due to racemization of one mandelic acid residue, confirmed by ¹H NMR and optical rotation analysis [1]. Weaker bases (morpholine, N-methylmorpholine, imidazole) failed to suppress racemization [1]. In contrast, THP deprotection with p-TsOH in CH₂Cl₂/MeOH proceeded without any detectable racemization, preserving the chiral integrity of all α-hydroxy acid residues [1].

chiral integrity racemization suppression depsipeptide building block

THP Protection Step Yield: One-Step Conversion vs. Multi-Step Alternatives

The THP group was installed on mandelic acid (4a) directly in a single step using a slight excess of dihydropyran with catalytic p-TsOH, achieving 79% yield [1]. In comparison, TBDMS protection required a two-step sequence (TBDMSCl protection of both hydroxyl and carboxyl groups, followed by selective ester hydrolysis) to yield 89% of the mono-protected acid 5a [1]. Fmoc protection of mandelic acid proceeded in one step but with only 58% yield after crystallization [1]. The THP approach thus balances good yield with synthetic brevity.

protecting group installation efficiency synthetic economy hydroxy acid protection

Orthogonal Deprotection Compatibility with Wang Resin Linker in Automated SPPS

The THP group is cleaved under mildly acidic conditions (p-TsOH in CH₂Cl₂/MeOH) that are fully orthogonal to the base-labile Fmoc group used for N-terminal amine protection and compatible with the acid-sensitive Wang linker [1]. This orthogonality enables iterative, automated solid-phase synthesis without resin cleavage or linker degradation. In contrast, TBDMS protection lacks stability under the DIC/DMAP coupling conditions [1], and Fmoc protection of the hydroxyl group is incompatible with the standard Fmoc-based SPPS strategy for amine deprotection [1].

solid-phase peptide synthesis orthogonal deprotection Wang linker compatibility

Optimal Research and Industrial Deployment Scenarios for Propanoic Acid, 2-[(Tetrahydro-2H-Pyran-2-yl)oxy]-


Automated Solid-Phase Synthesis of Chiral Depsides and Depsipeptides

This compound is the enabling building block for automated solid-phase assembly of depside and depsipeptide chains using standard Fmoc chemistry on a Wang resin. The THP group provides acid-labile hydroxyl protection that is orthogonal to Fmoc, stable to DIC/DMAP coupling, and removable without racemization, delivering 95–97% yield per iterative cycle [1]. This makes it the reagent of choice for producing sequence-defined oligomers containing lactic acid, mandelic acid, or hydroxyisovaleric acid residues.

Synthesis of Valinomycin Analogs and Cyclic Depsipeptide Macrocycles

The compound was used to synthesize the linear precursor of a valinomycin analog ([L-Val-D-Man-D-Val-L-Lac]₃) entirely on resin, followed by solution-phase cyclization to form a chiral α-hydroxyester macrocycle [1]. Researchers procuring this building block can directly replicate this validated route to cyclic depsipeptides for ionophore, antimicrobial, or chiral recognition studies.

Preparation of Enantiopure Lactic Acid Oligomers (Poly-Lactic Acid Mimics)

The (2R)-enantiomer of this compound enables the synthesis of stereochemically defined lactic acid oligomers (H-[L-Man]₈-OH, H-[D-Man-L-Man]₄-OH, H-[L-Lac-L-Hiv]₃-OH) with controlled chain length and absolute configuration [1]. This capability is critical for laboratories studying structure–property relationships in biodegradable polyester mimics or for producing calibration standards for polymer analysis.

Chiral Hydroxy Acid Building Block for Solution-Phase Depside Chemistry

Beyond solid-phase applications, the THP-protected α-hydroxy acid can be used in solution-phase synthesis of depsides. The single-step protection (79% yield) and clean deprotection with p-TsOH/MeOH [1] provide a simpler alternative to TBDMS or Fmoc strategies, reducing the number of synthetic operations and minimizing the risk of epimerization.

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